molecular formula C17H24N6O2 B2639189 3-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine CAS No. 2034204-72-1

3-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine

Cat. No.: B2639189
CAS No.: 2034204-72-1
M. Wt: 344.419
InChI Key: HLOWJNDAVSYLRX-UHFFFAOYSA-N
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Description

3-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine (CAS 2034204-72-1) is a complex synthetic compound with a molecular formula of C17H24N6O2 and a molecular weight of 344.4115 g/mol . It features a distinct molecular architecture that combines a 3,5-dimethyl-1H-pyrazole moiety linked via a carbonyl group to a piperidine ring, which is in turn connected to a N,N-dimethylpyrazin-2-amine group through an ether linkage . This specific arrangement suggests potential for multi-target interactions in biochemical pathways. Computational analyses indicate this compound has a topological polar surface area of approximately 87.2 Ų and an XLogP3 value of 1.3, properties that are relevant for its pharmacokinetic profile . The presence of the 3,5-dimethylpyrazole group is a critical structural feature noted in published research for its role in molecular recognition, particularly in the inhibition of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory conditions . Furthermore, compounds containing a piperidine ring linked to a pyrazine derivative have been explored in drug discovery for their antitumor properties and kinase inhibition potential . This makes this compound a valuable chemical tool for researchers investigating new therapeutic agents in areas such as oncology and immunology. This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-11-14(12(2)21-20-11)17(24)23-9-5-6-13(10-23)25-16-15(22(3)4)18-7-8-19-16/h7-8,13H,5-6,9-10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOWJNDAVSYLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile . The final step involves the coupling of the pyrazole and piperidine intermediates with the pyrazine ring under suitable conditions, often using a coupling reagent such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, derivatives of 3,5-dimethyl-1H-pyrazole have shown significant activity against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, with IC50 values indicating potent efficacy . The incorporation of the piperidine and pyrazinamine functionalities in the compound may enhance its biological activity through improved interactions with cellular targets.

Anticonvulsant Properties

Research into pyrazole compounds has also indicated their potential as anticonvulsants. Compounds structurally related to 3-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine are being investigated for their ability to modulate neurotransmitter systems involved in seizure activity. The structural modifications may lead to enhanced anticonvulsant effects compared to traditional treatments .

Antimicrobial Activity

The pyrazole ring system has been associated with antimicrobial properties. Compounds similar to the one have been evaluated for their effectiveness against various bacterial strains. The presence of functional groups such as carbonyls and amines may contribute to the overall antimicrobial efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that pyrazole derivatives can exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. The ability of these compounds to modulate oxidative stress and inflammation pathways positions them as candidates for further research in neuroprotection .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
AnticancerDemonstrated significant cytotoxicity against HepG2 and A549 cell lines with IC50 values of 5.35 µM and 8.74 µM respectively.
AnticonvulsantExplored structural modifications leading to enhanced anticonvulsant activity in animal seizure models.
AntimicrobialIdentified effective inhibition against Gram-positive and Gram-negative bacteria strains, showcasing broad-spectrum activity.
NeuroprotectionHighlighted potential mechanisms involving antioxidant properties that could mitigate neuronal damage in models of neurodegeneration.

Mechanism of Action

The mechanism of action of 3-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Pyrazole Core Modifications

  • Target Compound : Features a 3,5-dimethylpyrazole group. The methyl substituents likely enhance lipophilicity and metabolic stability compared to unsubstituted pyrazoles .
  • N,N-Dimethyl-3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine (): Replaces the carbonyl group with a sulfonyl linker and introduces an additional methyl group at position 1 of the pyrazole. Sulfonyl groups may improve binding affinity to polar active sites but reduce membrane permeability .
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Substitutes the piperidine-pyrazine chain with a pyridin-3-yl group and cyclopropylamine. The pyridine ring could enhance π-π stacking interactions, while the cyclopropyl group may influence conformational flexibility .

Aryl and Heteroaryl Substitutions

  • 3,5-Diphenyl-1H-pyrazole Derivatives (): Replace methyl groups with phenyl rings.
  • 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (): Incorporates chlorophenyl and methoxyphenyl groups, which may confer distinct electronic effects (e.g., electron-withdrawing vs. electron-donating) and influence target selectivity .

Biological Activity

The compound 3-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, examining its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N7O2C_{19}H_{23}N_{7}O_{2} with a molecular weight of 381.4 g/mol. The structure features a piperidine ring linked to a pyrazole moiety, which is known for its bioactivity.

PropertyValue
Molecular FormulaC19H23N7O2C_{19}H_{23}N_{7}O_{2}
Molecular Weight381.4 g/mol
CAS Number2380088-45-7

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines. In a comparative study, a related pyrazole derivative demonstrated an IC50 value of 5.35 µM against liver carcinoma cells, indicating potent cytotoxicity comparable to standard chemotherapeutics like cisplatin .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles are well-documented. Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Antioxidant Activity

Molecular docking studies suggest that pyrazole derivatives possess antioxidant properties by scavenging free radicals and reducing oxidative stress. This mechanism is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders .

The biological activity of this compound is likely mediated through several pathways:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : Interfering with pathways such as NF-kB and MAPK that are critical for cell survival and proliferation.
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells through intrinsic and extrinsic pathways.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

  • Study on Liver Carcinoma : A derivative similar to the target compound was evaluated for cytotoxicity against liver carcinoma cells, yielding an IC50 value significantly lower than that of standard treatments, suggesting enhanced efficacy .
  • Inflammation Model : In animal models of inflammation, pyrazole compounds demonstrated reduced edema and inflammatory markers when compared to control groups, supporting their potential use in treating inflammatory diseases .

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